1,3-Dibenzyloxy-2-propanol-d5

Description

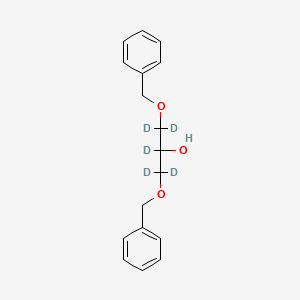

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,3,3-pentadeuterio-1,3-bis(phenylmethoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O3/c18-17(13-19-11-15-7-3-1-4-8-15)14-20-12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/i13D2,14D2,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLSYSVVBAMYKA-BZLWXWEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(COCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OCC1=CC=CC=C1)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations Utilizing 1,3 Dibenzyloxy 2 Propanol D5 As a Probe

Elucidation of Reaction Kinetics and Organic Reaction Mechanisms

The fundamental difference in mass between hydrogen and deuterium (B1214612) provides a powerful, non-invasive method for tracking molecules through chemical transformations and understanding the energetic details of reaction pathways.

Isotopic labeling is a definitive technique for tracing the fate of atoms and molecules throughout a reaction sequence. nih.gov By introducing a "heavy" isotope like deuterium, researchers can distinguish the labeled molecule or its fragments from other non-labeled species using mass spectrometry or NMR spectroscopy. nih.govbiorxiv.org

This method is crucial for confirming proposed reaction mechanisms and discovering novel metabolic or synthetic pathways. nih.gov For instance, a closely related derivative, 1,3-Dibenzyloxy-2-(chloromethoxy)propane-d5, serves as a labeled intermediate in the synthesis of Ganciclovir-d5. usbio.net In such syntheses, the deuterium labels act as a tracer, allowing chemists to verify that the backbone of the initial reactant is incorporated into the final product structure, confirming the proposed synthetic route. This approach is exemplified in studies where labeled precursors like d5-tryptamine are used to track the biosynthesis of complex natural products in single cells, demonstrating the power of isotopic labeling in untangling intricate pathways. biorxiv.org

The Kinetic Isotope Effect (KIE) is a phenomenon where molecules containing heavier isotopes react at different rates than their non-substituted counterparts. princeton.edu Measuring the KIE by comparing the reaction rate of a deuterated compound (k_D) with its non-deuterated analogue (k_H) provides profound insight into the rate-determining step of a reaction. libretexts.org

Primary Kinetic Isotope Effect : A significant difference in reaction rate (typically k_H/k_D > 2) is observed when a bond to the isotopically labeled atom is broken or formed in the slowest step of the reaction. princeton.edu This is because the bond to the heavier isotope (e.g., C-D) has a lower zero-point vibrational energy than the bond to the lighter isotope (C-H), requiring more energy to break. libretexts.org

Secondary Kinetic Isotope Effect : Smaller changes in rate (k_H/k_D values near 1.0) occur when the isotopic substitution is at a position not directly involved in bond-breaking but is located near the reaction center. princeton.edunih.gov These effects can reveal changes in hybridization or steric environment between the ground state and the transition state. libretexts.orgnih.gov

For 1,3-Dibenzyloxy-2-propanol-d5, a reaction involving the cleavage of a C-D bond on the propanol (B110389) backbone in its rate-determining step would exhibit a primary KIE. Conversely, if the reaction occurs at the hydroxyl group but alters the stereochemistry or hybridization of the central carbon, a secondary KIE might be observed.

| k_H/k_D Value | Type of KIE | General Interpretation |

|---|---|---|

| > 2 | Normal Primary | C-H/C-D bond is broken in the rate-determining step. princeton.edu |

| 1.0 - 1.5 | Normal Secondary | Change in hybridization from sp3 to sp2 at the labeled carbon in the transition state. nih.gov |

| ~ 1.0 | No Effect | The labeled position is not involved in and is remote from the rate-determining step. princeton.edu |

| < 1.0 | Inverse Secondary | Change in hybridization from sp2 to sp3 or increased steric crowding at the labeled carbon in the transition state. nih.gov |

Employment of Isotopic Labeling as a Diagnostic Tool for Tracing Reaction Pathways

Studies on Molecular Dynamics and Intramolecular Interactions

The substitution of hydrogen with deuterium can also serve as a subtle probe for investigating non-covalent interactions and the dynamic behavior of molecules.

Studies on other deuterated alcohols have shown that the stretching frequency of C-D bonds can be sensitive to the strength of nearby hydrogen bonds involving the hydroxyl group. uc.pt This sensitivity allows techniques like infrared and Raman spectroscopy to probe the local environment of the alcohol. By analyzing shifts in the C-D vibrational modes, researchers can gain insights into how hydrogen bonding influences the molecule's reactivity and preferred conformations in solution. Molecular dynamics simulations on similar small alcohols have further elucidated how these molecules tend to form the maximum number of hydrogen bonds possible, a behavior that governs their structural and dynamic properties in aqueous solutions. arxiv.org

The three-dimensional shape and conformational flexibility of a molecule are critical to its function and reactivity. Isotopic substitution with deuterium provides a means to study these dynamics. The increased mass of deuterium alters the vibrational frequencies of the molecule, which can be detected by high-resolution spectroscopic methods.

While specific studies on the conformational dynamics of this compound are not widely published, the principles remain applicable. Comparing the detailed vibrational spectra of the deuterated and non-deuterated forms can help assign specific spectral features to different conformers. uc.pt This information is vital for understanding how the bulky benzyloxy groups influence the rotational freedom around the C-C bonds of the propanol backbone and how this, in turn, dictates stereochemical outcomes in reactions.

| Methodology | Information Gained |

|---|---|

| Vibrational Spectroscopy (IR, Raman) | Provides information on different conformer populations and the influence of intermolecular interactions like hydrogen bonding. uc.pt |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can determine time-averaged conformations and energy barriers between different rotational states. |

| Molecular Dynamics (MD) Simulations | Models the movement of atoms over time, revealing accessible conformations and the dynamics of hydrogen bond formation and breaking. arxiv.orgnih.gov |

| X-ray Crystallography | Determines the precise three-dimensional structure of the molecule in its solid, crystalline state. nih.gov |

Probing Hydrogen Bonding Networks and Their Influence on Reactivity

Integration of Experimental and Computational Methodologies in Mechanistic Studies

Modern mechanistic chemistry relies heavily on the synergy between experimental results and computational modeling. uc.ptconicet.gov.ar The study of isotopically labeled compounds like this compound is an area where this integration is particularly fruitful.

Experimental data, such as KIEs or vibrational spectra, provide real-world benchmarks that computational models must replicate. uc.pt Density Functional Theory (DFT) calculations, for example, can be used to compute the vibrational frequencies for both 1,3-Dibenzyloxy-2-propanol and its d5 isotopologue. conicet.gov.ar A match between the calculated and experimentally observed frequencies validates the computational model, which can then be used to visualize the vibrational modes and understand the transition state structure with a level of detail that is inaccessible through experiment alone.

Similarly, Molecular Dynamics (MD) simulations can model the behavior of the deuterated alcohol in a solvent box over time, providing insights into hydrogen bonding lifetimes, solvent shell structure, and conformational transitions. arxiv.orgnih.gov Combining these computational insights with experimental observations allows for a comprehensive and high-resolution understanding of the molecular forces that govern chemical reactivity. scispace.com

Synergistic Approaches: Experimental Validation of Computational Models

A robust approach to mechanistic elucidation involves the synergy between experimental observations and computational modeling. researchgate.netmedchemexpress.com Experimental results provide real-world data on reaction outcomes, kinetics, and the structures of intermediates, while computational models offer a detailed, energetic picture of the reaction landscape. This compound is an ideal substrate for such synergistic studies.

Experimental techniques like Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can be used to monitor changes in vibrational modes. doi.org The substitution of hydrogen with deuterium causes a noticeable redshift in the corresponding stretching frequencies, allowing for precise tracking of the deuterated parts of the molecule. For instance, in a catalyzed reaction, observing the persistence or scrambling of the deuterium labels on the propanol backbone can confirm or disprove a proposed reaction intermediate.

Kinetic isotope effect (KIE) studies are particularly powerful. By comparing the reaction rates of this compound and its non-deuterated counterpart, a primary KIE (kH/kD > 1) can indicate that the C-D bond is broken in the rate-determining step. Unusually high KIE values may even suggest quantum tunneling. researchgate.net

These experimental data points provide critical benchmarks for validating computational models. acs.org If a proposed mechanism, modeled using computational methods, accurately predicts the experimentally observed KIEs, spectroscopic shifts, and product distributions, it lends strong support to the validity of that mechanistic hypothesis. doi.orgrsc.org

Table 1: Illustrative Comparison of Experimental and Computationally Predicted Data for a Hypothetical Dehydrogenation Reaction

This table illustrates how experimental data from studies using this compound would be compared against values predicted by a computational model to validate the proposed reaction mechanism.

| Parameter | Experimental Result | Computationally Predicted Value | Interpretation |

| Kinetic Isotope Effect (kH/kD) | 4.5 at 298 K | 4.8 at 298 K | Strong agreement suggests the C-D bond cleavage at the C2 position is the rate-determining step and the computational model accurately describes the transition state. |

| FTIR C-D Stretch (cm⁻¹) | 2150 cm⁻¹ | 2155 cm⁻¹ | The model accurately predicts the vibrational frequency, confirming the structural integrity of the deuterated group in the reactant state. |

| Product Deuterium Scrambling | < 5% | 3% | Both experiment and theory indicate a highly selective reaction with minimal side reactions or isotopic exchange, supporting a direct, concerted pathway. |

Density Functional Theory (DFT) Calculations for Ground and Transition States in Deuterated Systems

Density Functional Theory (DFT) has become an indispensable tool for investigating reaction mechanisms at the molecular level. osti.gov For deuterated systems like this compound, DFT calculations are particularly insightful because they can accurately model the subtle energetic differences arising from isotopic substitution. medchemexpress.comgoettingen-research-online.de

DFT is used to calculate the electronic structure and energy of molecules. This allows for the mapping of a potential energy surface for a reaction, identifying the low-energy ground states of reactants and products, as well as the high-energy transition states that connect them. rsc.org The energy difference between the ground state and the transition state represents the activation energy barrier, which governs the reaction rate.

When studying a reaction involving this compound, DFT calculations would typically involve:

Geometry Optimization: Finding the lowest energy conformations for the reactant, potential intermediates, transition states, and products.

Frequency Calculations: Determining the vibrational frequencies for these optimized structures. These calculations are crucial for two reasons: they confirm that a structure is a true minimum (all real frequencies) or a first-order saddle point (one imaginary frequency, corresponding to the reaction coordinate at the transition state), and they are used to compute the zero-point vibrational energy (ZPVE).

The ZPVE is lower for a C-D bond than for a C-H bond. This difference in ZPVE between the deuterated and non-deuterated reactants and transition states is the primary origin of the kinetic isotope effect and can be precisely calculated with DFT. By comparing the activation barriers for the deuterated and non-deuterated species, a theoretical KIE can be determined and compared with experimental results. rsc.orggoettingen-research-online.de This allows researchers to test hypotheses about the structure of the transition state and the nature of bond-breaking/forming events.

Table 2: Example DFT-Calculated Energies for a Hypothetical Rate-Determining Step

This table provides a hypothetical set of data from a DFT study on an alcohol oxidation reaction, comparing the non-deuterated (H) and deuterated (D) versions of 1,3-Dibenzyloxy-2-propanol. Energies are given in Hartrees (a.u.), a common unit in computational chemistry.

| Species | Ground State Energy (Hartrees) | Transition State Energy (Hartrees) | Activation Energy (kcal/mol) |

| 1,3-Dibenzyloxy-2-propanol (H) | -885.12345 | -885.08765 | 22.47 |

| This compound (D) | -885.12987 | -885.09212 | 23.70 |

Note: The absolute energies are illustrative. The key takeaway is the difference in activation energy, which arises from the differing zero-point energies of the C-H vs. C-D bonds involved in the transition state.

Applications of 1,3 Dibenzyloxy 2 Propanol D5 in Advanced Organic Synthesis

Role as a Versatile Synthetic Reagent and Building Block

1,3-Dibenzyloxy-2-propanol-d5 serves as a unique three-carbon building block, distinguished by the five deuterium (B1214612) atoms located on the two phenyl rings of the benzyl (B1604629) ether protecting groups. Its non-deuterated form, 1,3-Dibenzyloxy-2-propanol, is recognized as a key intermediate in various synthetic pathways, including as a precursor for antiviral agents and for the synthesis of 1,3-dibenzyloxyacetone. vulcanchem.comsigmaaldrich.comchemicalbook.com The value of this compound lies in its ability to introduce an isotopically labeled, three-carbon glycerol (B35011) scaffold into target molecules, which is invaluable for a range of biochemical and analytical studies.

The glycerol backbone of this compound provides a versatile scaffold for constructing more complex molecular architectures. The central hydroxyl group can be oxidized to a ketone, providing an entry point for nucleophilic additions, or it can be functionalized to participate in cyclization reactions. While specific examples detailing the use of the d5 variant in synthesizing heterocycles are not prevalent, the use of deuterated building blocks for creating labeled heterocycles is a known strategy. researchgate.netdss.go.th For instance, the functionalized glycerol backbone could be elaborated into complex structures like substituted piperazines or other cyclic systems where isotopic labeling is desired for mechanistic studies or as internal standards in mass spectrometry. dss.go.th

A primary application of this reagent is the introduction of deuterated benzyl ether groups. Benzyl ethers are widely used as robust protecting groups for hydroxyl functionalities in multi-step organic synthesis due to their stability across a wide range of reaction conditions. organic-chemistry.orgorgsyn.org The deuteration on the aromatic rings of the benzyl groups in this compound does not significantly alter the chemical reactivity of the ether linkage but provides a "heavy" isotopic signature. This allows for the precise tracking of the protecting group or the entire molecular fragment through complex reaction sequences and in metabolic studies. The cleavage of these benzyl ethers, typically via catalytic hydrogenolysis, would yield the deprotected alcohol and deuterated toluene (B28343) as a byproduct. organic-chemistry.org

Construction of Complex Organic Scaffolds and Heterocycles

Precursor in the Synthesis of Other Value-Added Deuterated Compounds

Stable isotope-labeled compounds are critical tools in drug discovery, metabolism studies, and environmental analysis. Deuterated compounds, in particular, are frequently used as internal standards for quantitative analysis by mass spectrometry. The synthesis of complex deuterated molecules often relies on the availability of smaller, strategically labeled precursors. ansto.gov.auresearchgate.net this compound is an ideal precursor for this purpose, providing a deuterated glycerol synthon that can be elaborated into a variety of more complex labeled molecules.

The core structure of this compound is a di-benzyl ether of glycerol. The remaining free hydroxyl group allows for further chemical modification. For example, it can be alkylated or arylated to generate more complex, unsymmetrical deuterated ethers. These downstream transformations can lead to a diverse array of labeled molecules. Recent advancements in synthetic methodology have focused on novel ways to create ethers, including deuterated variants, highlighting the importance of this functional group in modern organic synthesis. rsc.org The transformations of this deuterated building block would mirror those of its non-deuterated analog, with the key advantage of retaining the isotopic label in the final products. beilstein-journals.org

One of the most significant potential applications of this compound is in the synthesis of isotopically labeled glycolipids and other ether lipids. beilstein-journals.org Glycolipids are crucial components of cell membranes and are involved in various biological processes. asm.org The synthesis of synthetic glycolipids for research often involves the glycosylation of a glycerol-based lipid anchor. mdpi.org

For example, a common strategy involves using a protected glycerol derivative, which is then glycosylated and further modified. beilstein-journals.orgmdpi.org By substituting the standard glycerol building block with this compound, chemists can synthesize glycolipids with a deuterated lipid tail. These labeled glycolipids are invaluable for biophysical studies of membrane dynamics using techniques like NMR spectroscopy or for lipidomic analysis where they serve as ideal internal standards. ansto.gov.auasm.org The synthesis would typically involve the glycosylation of the free secondary alcohol, followed by deprotection of the benzyl ethers and subsequent elaboration of the primary alcohols into the full lipid structure.

Generation of Deuterated Ethers and Their Downstream Transformations

Method Development and Exploration in Organic Chemistry

The availability of well-defined, isotopically labeled compounds like this compound is a driver for innovation in organic chemistry. It enables the development of new synthetic methods where the isotopic label can be used to unravel complex reaction mechanisms. Furthermore, the development of new, efficient methods for the synthesis of deuterated compounds is an active area of research. rsc.org For example, a new method for creating ethers from aldehydes and alcohols was also shown to be effective for producing deuterated ethers without the need for traditional, and often expensive, deuteride (B1239839) reagents. rsc.org The use of compounds like this compound as starting materials or as analytical standards is crucial for validating these new synthetic protocols and for expanding the toolkit available to synthetic chemists.

Design of Modular Synthetic Approaches Utilizing Isotope-Labeled Intermediates

The concept of modular synthesis relies on the assembly of complex molecules from well-defined, interchangeable building blocks. Isotope-labeled intermediates like this compound are ideal for this approach, allowing for the precise introduction of a deuterium-labeled core into a larger molecular framework. This strategy is highly efficient for creating labeled versions of complex target molecules, which are invaluable for quantitative analysis and mechanistic studies.

A prime example of this modular approach is in the synthesis of deuterated antiviral agents. For instance, this compound is a precursor to intermediates such as 1,3-Dibenzyloxy-2-(chloromethoxy)propane-d5. usbio.net This chlorinated intermediate is subsequently used in the synthesis of Ganciclovir-d5, the deuterium-labeled analog of the antiviral drug Ganciclovir. usbio.net By incorporating the five deuterium atoms within the stable glycerol backbone at an early stage, the synthesis proceeds efficiently to the final complex and labeled product. This method avoids the often challenging and less selective direct deuteration of the final drug molecule.

The use of such labeled glycerol backbones extends to the synthesis of analytical standards for lipidomics. rsc.org Chiral deuterated standards are crucial for the accurate quantification of biomolecules in complex biological mixtures, as they can correct for variations in sample extraction and analysis. rsc.org The synthesis of deuterated glycerophospholipids and triglycerides can be achieved by employing building blocks derived from deuterated glycerol, underscoring the value of a modular strategy. rsc.org

Table 1: Modular Synthesis Applications of this compound and its Derivatives This table outlines the use of deuterated glycerol-based building blocks in the modular synthesis of complex labeled molecules.

| Deuterated Intermediate (Building Block) | Target Molecule | Application of Target Molecule |

|---|---|---|

| 1,3-Dibenzyloxy-2-(chloromethoxy)propane-d5 usbio.net | Ganciclovir-d5 usbio.net | Labeled analog for antiviral research and pharmacokinetic studies. usbio.net |

| Deuterated Solketal (from glycerol core) rsc.org | Deuterated Triglycerides & Glycerophospholipids rsc.org | Mass spectrometry standards for lipidomics research. rsc.org |

Applications in the Development of New Synthetic Strategies (e.g., Hydride-Free Ether Synthesis)

Beyond its role as a building block, this compound and similar labeled compounds are instrumental in the development and validation of new synthetic methodologies. A significant area of advancement is the synthesis of ethers, which are ubiquitous functional groups in organic chemistry.

The traditional Williamson ether synthesis, a cornerstone of organic chemistry, typically requires the deprotonation of an alcohol using a strong base, often a metal hydride like sodium hydride (NaH), to form a nucleophilic alkoxide. youtube.commasterorganicchemistry.com This alkoxide then displaces a leaving group on an alkyl halide in an SN2 reaction. masterorganicchemistry.com While effective, the use of reactive and hazardous hydride reagents can limit functional group compatibility and poses safety concerns.

Recent research has focused on developing hydride-free alternatives. One such innovative strategy enables the direct reductive etherification of alcohols and aldehydes using a phosphine (B1218219) and an acid catalyst. rsc.org This method proceeds through the proposed interception of an in-situ-formed oxocarbenium ion by the phosphine, creating an α-(alkoxyalkyl)phosphonium salt, which is then hydrolyzed to yield the ether product. rsc.org A key advantage of this methodology is its excellent functional group tolerance and its ability to proceed without strong, hazardous reducing agents. rsc.org

Crucially, this modern strategy has been shown to facilitate the deuteride-free synthesis of deuterated ethers, using deuterated alcohols or aldehydes as starting materials. rsc.org this compound is an ideal substrate for this transformation. Reacting it with an aldehyde in the presence of a phosphine and acid would produce a complex deuterated ether without the need for hydride reagents, showcasing a safer and potentially more versatile synthetic route.

Table 2: Comparison of Ether Synthesis Methods Using this compound This table compares the traditional Williamson ether synthesis with a modern, hydride-free alternative for the preparation of ethers from this compound.

| Feature | Traditional Williamson Ether Synthesis youtube.commasterorganicchemistry.com | Hydride-Free Reductive Etherification rsc.org |

|---|---|---|

| Alcohol Substrate | This compound | This compound |

| Key Reagents | Sodium Hydride (NaH), Alkyl Halide | Aldehyde, Phosphine, Acid Catalyst |

| Key Intermediate | Alkoxide | α-(Alkoxyalkyl)phosphonium salt |

| Reducing Agent | Requires strong hydride base (NaH) | Hydride-free |

| Advantages | Well-established, widely used | Avoids hazardous hydrides, high functional group tolerance, mild conditions |

| Deuteration Strategy | Uses a pre-labeled alcohol | Enables deuteride-free synthesis of deuterated ethers |

Analytical Characterization and Method Development for Deuterated Compounds

Advanced Spectroscopic Analysis of 1,3-Dibenzyloxy-2-propanol-d5

The definitive characterization of isotopically labeled compounds such as this compound is fundamental to its application in research. Advanced spectroscopic techniques are essential for confirming the molecular structure, verifying the location of deuterium (B1214612) atoms, and assessing isotopic purity. Methodologies including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy provide complementary data for a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuterium Localization

NMR spectroscopy is a powerful non-destructive technique for elucidating the precise molecular structure of this compound. By analyzing the spectra of different nuclei, specifically ¹H and ¹³C, it is possible to confirm the connectivity of atoms and pinpoint the locations of the deuterium labels on the propanol (B110389) backbone.

The ¹H NMR spectrum of this compound is simplified compared to its non-deuterated analogue due to the replacement of five protons with deuterium on the C1, C2, and C3 positions of the propanol core. The signals corresponding to these positions are absent in the ¹H spectrum, which directly confirms the success of the deuteration process. The remaining protons on the benzyl (B1604629) ether protecting groups and the hydroxyl group are observed.

The aromatic protons of the two phenyl rings typically appear as a complex multiplet in the downfield region of the spectrum. The benzylic protons (Ar-CH₂-O) are chemically equivalent and appear as a single, sharp peak. The hydroxyl proton (-OH) signal is also present, though its chemical shift can vary depending on the solvent, concentration, and temperature. msu.edusigmaaldrich.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₅) | 7.25-7.40 | Multiplet (m) | 10H |

| Benzylic (Ar-CH₂) | ~4.55 | Singlet (s) | 4H |

Note: Chemical shifts are predictions and can vary based on solvent and experimental conditions. Protons on the d5-propanol backbone are not observed.

The ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. For this compound, distinct signals are expected for the aromatic carbons, the benzylic carbons, and the carbons of the propanol backbone.

A key feature in the ¹³C NMR spectrum of a deuterated compound is the effect of the deuterium on the signals of the attached carbons. The carbon atoms directly bonded to deuterium (C1, C2, and C3) will exhibit significantly reduced signal intensity and will be split into multiplets due to ¹³C-²H coupling. Furthermore, these carbon signals experience an upfield shift, known as a deuterium-induced isotope shift. nih.gov This phenomenon serves as conclusive evidence for the specific sites of deuteration. nih.govdocbrown.info The carbons of the benzyl groups remain unaffected and show characteristic chemical shifts. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts and Deuterium Effects for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Expected Observations |

|---|---|---|

| Aromatic (ipso-C) | ~138 | Sharp singlet |

| Aromatic (ortho-, meta-, para-C) | 127-129 | Multiple sharp singlets |

| Benzylic (Ar-CH₂) | ~73 | Sharp singlet |

| Propanol Backbone (C1/C3) | ~70* | Signal attenuated, split, and shifted upfield |

Note: Chemical shifts for deuterated carbons are approximate and reflect an expected upfield shift compared to the non-deuterated compound.

Proton (¹H) NMR Spectral Interpretation for Non-Deuterated Protons

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Isotopic Purity Confirmation

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition and isotopic enrichment of this compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). frontagelab.comtesisenred.net

The primary application of HRMS in this context is the accurate mass measurement of the molecular ion. The theoretical monoisotopic mass of this compound (C₁₇H₁₅D₅O₃) is calculated using the exact masses of the most abundant isotopes of each element, including deuterium. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the compound's elemental formula. mdpi.comthermofisher.com

Furthermore, HRMS can resolve the isotopic pattern of the molecular ion cluster. The presence of five deuterium atoms alters the expected relative abundances of the M+1 and M+2 peaks compared to the non-deuterated analogue. rsc.org Analysis of this isotopic distribution allows for the confirmation of the number of deuterium atoms incorporated and an assessment of the isotopic purity of the sample. lcms.cz

Table 3: Accurate Mass Data for this compound

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| 1,3-Dibenzyloxy-2-propanol | C₁₇H₂₀O₃ | 272.14124 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. savemyexams.comstudymind.co.uk The IR spectrum of this compound provides characteristic signals that confirm its key structural features.

The most prominent absorption is typically a broad band in the 3600-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the alcohol group. fiveable.melibretexts.org The presence of the benzyl ether groups is confirmed by C-O stretching absorptions around 1100 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches from the benzylic -CH₂- groups appear just below 3000 cm⁻¹. libretexts.org A crucial feature for this specific compound would be the C-D stretching vibrations from the deuterated propanol backbone, which are expected to appear in the 2200-2100 cm⁻¹ region, an area that is typically clear of other strong absorptions.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol | 3600 - 3200 | Strong, Broad |

| C-H Stretch (Aromatic) | Benzene Ring | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | Benzylic CH₂ | 3000 - 2850 | Medium |

| C-D Stretch | Deuterated Alkane | 2200 - 2100 | Medium-Weak |

| C=C Stretch (Aromatic) | Benzene Ring | 1600 - 1450 | Medium-Weak |

Chromatographic Techniques for Separation, Purity Assessment, and Isolation

Chromatographic methods are fundamental for the analysis of this compound, ensuring its purity and proper identification. These techniques are crucial for separating the compound from any potential impurities or isomers, which is vital for its use as an analytical standard.

High-Performance Liquid Chromatography (HPLC) for Analytical Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the analytical purity of this compound and for the separation of its isomers. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase. phenomenex.com For chiral compounds like 1,3-Dibenzyloxy-2-propanol, which can exist as enantiomers, chiral HPLC is employed to separate these non-superimposable mirror images. shodex.com

Chiral stationary phases (CSPs) are essential for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and can create "chiral pockets" that allow for the differential interaction and separation of enantiomers. phenomenex.comymc.co.jp The choice of mobile phase, often a mixture of a nonpolar solvent like n-hexane and a polar alcohol modifier like 2-propanol, significantly influences the retention and resolution of the enantiomers. researchgate.netindexcopernicus.com

Method development in chiral HPLC involves screening different columns and mobile phases to achieve optimal separation. phenomenex.com A validated chiral HPLC method can provide crucial information on the enantiomeric purity of this compound. indexcopernicus.com The development of such methods often involves derivatization of the analyte to enhance its interaction with the chiral stationary phase and improve separation. google.com

Table 1: HPLC Parameters for Chiral Separation

| Parameter | Typical Conditions |

|---|---|

| Column | Chiral Stationary Phase (e.g., Chiralcel® OD-H, Chiralpak® IA) researchgate.netindexcopernicus.com |

| Mobile Phase | n-Hexane/2-Propanol mixtures (e.g., 100:1 v/v) indexcopernicus.com |

| Flow Rate | 0.5 - 1.0 mL/min researchgate.netindexcopernicus.com |

| Detection | UV at a specific wavelength (e.g., 283 nm) researchgate.net |

| Temperature | Ambient (e.g., 25 °C) researchgate.net |

Gas Chromatography (GC) for Volatile Purity Assessment

Gas Chromatography (GC) is a suitable technique for assessing the purity of volatile and thermally stable compounds like 1,3-Dibenzyloxy-2-propanol. vwr.com In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. The non-deuterated analogue, 1,3-Bis(benzyloxy)-2-propanol, has a reported purity of over 96.0% as determined by GC. vwr.comtcichemicals.com

GC coupled with a mass spectrometer (GC-MS) can provide both qualitative and quantitative information about the compound and any volatile impurities present. oiv.int For deuterated compounds like this compound, GC-MS is particularly useful for confirming the isotopic labeling and assessing its isotopic purity.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique often used to monitor the progress of chemical reactions. tesisenred.net In the synthesis of 1,3-Dibenzyloxy-2-propanol and its derivatives, TLC can be employed to track the consumption of starting materials and the formation of the desired product. tesisenred.net This allows for the optimization of reaction conditions such as time and temperature. While not providing the high resolution of HPLC or GC, TLC is an invaluable tool for qualitative analysis in a synthetic chemistry setting. researchgate.net

Development and Validation of Analytical Standards for Deuterated Chemical Entities

The development and validation of analytical standards are critical for ensuring the reliability and accuracy of analytical methods. Deuterated compounds like this compound play a crucial role in this process.

Utility as Internal Standards in Quantitative Analytical Methods (e.g., Mass Spectrometry)

This compound is intended for use as an internal standard in quantitative analytical methods, particularly those employing mass spectrometry (MS). Internal standards are compounds added in a known amount to samples, calibrators, and controls to correct for variations that can occur during sample preparation and analysis. biopharmaservices.com

Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard in quantitative bioanalysis. biopharmaservices.com They have nearly identical chemical and physical properties to their non-labeled counterparts, meaning they co-elute in chromatographic systems and experience similar ionization efficiency and matrix effects in the mass spectrometer. biopharmaservices.com The mass difference due to the deuterium atoms allows the mass spectrometer to distinguish between the analyte and the internal standard. nih.gov This ensures a high degree of accuracy and precision in the quantification of the target analyte. avantiresearch.com

Table 2: Properties of 1,3-Dibenzyloxy-2-propanol and its Deuterated Analog

| Compound | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|

| 1,3-Dibenzyloxy-2-propanol | C₁₇H₂₀O₃ sigmaaldrich.com | 272.34 sigmaaldrich.com | 6972-79-8 sigmaaldrich.com |

Method Development and Validation in Trace Analysis and Metabolic Studies

The development and validation of analytical methods using this compound as an internal standard are essential for trace analysis and metabolic studies. Method validation ensures that the analytical procedure is suitable for its intended purpose and provides reliable results. researchgate.netcomiteguandu.org.br Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). indexcopernicus.comcomiteguandu.org.br

In trace analysis, where the analyte is present at very low concentrations, the use of a deuterated internal standard is crucial for accurate quantification by compensating for matrix effects and extraction variability. comiteguandu.org.br Similarly, in metabolic studies, where the goal is to measure the concentration of a drug or its metabolites in biological matrices, SIL internal standards like this compound are indispensable for obtaining reliable pharmacokinetic data. biopharmaservices.com The development of robust analytical methods using such standards is a prerequisite for their application in fields like pharmaceutical research and clinical diagnostics. acs.org

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1,3-Dibenzyloxy-2-propanol-d5 in laboratory settings?

- Methodological Answer : Strict adherence to laboratory safety guidelines is critical. Key protocols include:

- Prohibiting eating, drinking, or storing personal items in labs .

- Using PPE (gloves, goggles, lab coats) and working in a fume hood to avoid inhalation or skin contact .

- Familiarizing all personnel with emergency equipment (eyewash stations, fire extinguishers) and evacuation routes .

- Storing the compound in a cool, dry, ventilated area away from ignition sources, as recommended in safety data sheets .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer : While direct synthesis protocols for the deuterated form are not explicitly detailed in the evidence, analogous methods for non-deuterated compounds involve:

- Benzylation : Reacting glycerol derivatives with benzyl chloride in the presence of a base (e.g., KOH) under anhydrous conditions. For deuterated analogs, deuterated solvents (e.g., D₂O) and reagents may be used to retain isotopic purity .

- Isotopic Labeling : Incorporating deuterium at specific positions via catalytic exchange or using deuterated precursors, ensuring >98% isotopic enrichment (common in stable isotope-labeled compounds) .

Q. How is this compound characterized to confirm structural integrity and isotopic purity?

- Methodological Answer : Key analytical techniques include:

- NMR Spectroscopy : H NMR to confirm benzyl group integration and absence of non-deuterated protons; C NMR for carbon backbone verification.

- Mass Spectrometry (MS) : High-resolution MS to detect molecular ion peaks (e.g., [M+H]⁺ at m/z 278.2) and confirm deuterium incorporation (e.g., +5 Da shift for d5 labeling) .

- Isotopic Purity Analysis : Isotope ratio mass spectrometry (IRMS) or H NMR to quantify deuterium enrichment (>98% typical for research-grade compounds) .

Advanced Research Questions

Q. How does deuteration at the propanol moiety influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Deuterium kinetic isotope effects (KIE) can alter reaction rates. For example:

- In SN2 reactions, C-D bonds have lower zero-point energy than C-H, potentially slowing reactions at deuterated sites.

- Experimental design should compare reaction kinetics (e.g., via HPLC or GC-MS) between deuterated and non-deuterated analogs under identical conditions. Control for solvent isotope effects by using deuterated solvents in parallel trials .

Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound across studies?

- Methodological Answer : Contradictions may arise from impurities or measurement variability. To address this:

- Purification : Recrystallize the compound using a solvent system like ethyl acetate/hexane and verify purity via HPLC (>99% area under the curve) .

- Cross-Validation : Use differential scanning calorimetry (DSC) for melting point analysis and Karl Fischer titration for water content determination. Compare results with literature values from authoritative sources (e.g., NIST databases) .

Q. How can researchers optimize the stability of this compound under long-term storage for kinetic studies?

- Methodological Answer : Stability depends on storage conditions:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers, as hydroxyl groups may hydrolyze in humid environments .

- Periodic Analysis : Monitor degradation via LC-MS every 6 months; degradation products (e.g., benzyl alcohol) indicate hydrolysis .

Q. What advanced quantitative methods are suitable for tracing this compound in metabolic or pharmacokinetic studies?

- Methodological Answer : Isotope-labeled compounds are ideal for tracer studies. Recommended approaches:

- LC-HRMS : Pair liquid chromatography with high-resolution MS for selective detection of deuterated vs. endogenous analogs.

- Isotope Dilution Analysis : Spike samples with a known quantity of deuterated internal standard to improve quantification accuracy .

Data Contradiction and Analysis

Q. How should researchers address conflicting data on the compound’s solubility in polar vs. non-polar solvents?

- Methodological Answer : Solubility discrepancies often stem from crystallinity or hydration states. To resolve:

- Solvent Screening : Test solubility in a graded series (e.g., hexane → ethyl acetate → methanol) using saturated solutions.

- X-ray Crystallography : Determine crystal structure to identify polymorphic forms that may affect solubility .

Q. What experimental controls are critical when studying isotopic effects in catalytic reactions involving this compound?

- Methodological Answer : Key controls include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.